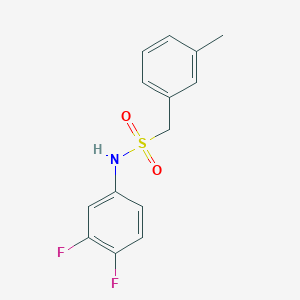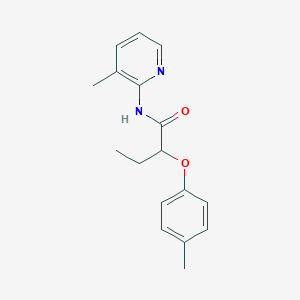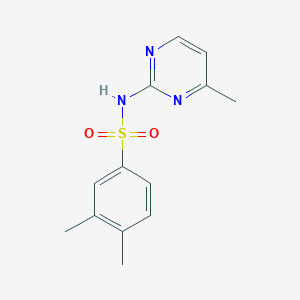![molecular formula C22H23FN2O3 B4652886 4-({4-[(2-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-6-METHOXY-2H-CHROMEN-2-ONE](/img/structure/B4652886.png)
4-({4-[(2-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-6-METHOXY-2H-CHROMEN-2-ONE
Overview
Description
4-({4-[(2-Fluorophenyl)methyl]piperazin-1-yl}methyl)-6-methoxy-2H-chromen-2-one is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a fluorophenyl group, a piperazine ring, and a chromenone core. These structural features contribute to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[(2-Fluorophenyl)methyl]piperazin-1-yl}methyl)-6-methoxy-2H-chromen-2-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-fluorobenzyl chloride with piperazine to form 4-[(2-fluorophenyl)methyl]piperazine. This intermediate is then reacted with 6-methoxy-2H-chromen-2-one under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms. Additionally, the reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-({4-[(2-Fluorophenyl)methyl]piperazin-1-yl}methyl)-6-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can modify the chromenone core, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the piperazine ring or the chromenone core, resulting in different reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the fluorophenyl group or the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature, solvent, and reaction time, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the chromenone core can yield quinone derivatives, while nucleophilic substitution at the fluorophenyl group can introduce various functional groups .
Scientific Research Applications
4-({4-[(2-Fluorophenyl)methyl]piperazin-1-yl}methyl)-6-methoxy-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in structure-activity relationship studies.
Biology: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: It has potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Mechanism of Action
The mechanism of action of 4-({4-[(2-Fluorophenyl)methyl]piperazin-1-yl}methyl)-6-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets. For example, it may act as an inhibitor of equilibrative nucleoside transporters (ENTs), which play a crucial role in nucleotide synthesis and adenosine regulation. The compound’s binding to these transporters can disrupt their function, leading to altered cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-[(2-Fluorophenyl)methyl]piperazine derivatives
- 6-Methoxy-2H-chromen-2-one analogues
- Other fluorophenyl-substituted piperazines
Uniqueness
What sets 4-({4-[(2-Fluorophenyl)methyl]piperazin-1-yl}methyl)-6-methoxy-2H-chromen-2-one apart is its unique combination of structural features, which contribute to its distinct biological activities. The presence of the fluorophenyl group enhances its binding affinity to specific molecular targets, while the piperazine ring and chromenone core provide additional sites for chemical modification and interaction with biological macromolecules .
Properties
IUPAC Name |
4-[[4-[(2-fluorophenyl)methyl]piperazin-1-yl]methyl]-6-methoxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O3/c1-27-18-6-7-21-19(13-18)17(12-22(26)28-21)15-25-10-8-24(9-11-25)14-16-4-2-3-5-20(16)23/h2-7,12-13H,8-11,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPVRQNBNZTCMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-quinolinyl 2-[(2-nitrophenyl)thio]benzoate](/img/structure/B4652806.png)

![ETHYL 2-[3-METHYL-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE](/img/structure/B4652827.png)

![N-cyclohexyl-2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4652838.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4652846.png)
![N~2~-1,3-benzodioxol-5-yl-N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4652859.png)
![N-(2-bromophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4652866.png)
![2-[(5-CYCLOPROPYL-1H-PYRAZOL-3-YL)CARBONYL]-N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B4652868.png)
![N-[4-(4-methylpiperidin-1-yl)phenyl]hexanamide](/img/structure/B4652878.png)
![ethyl 1-[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B4652892.png)

![N-(3,4-dichlorophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea](/img/structure/B4652901.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-phenylacetamide](/img/structure/B4652902.png)
